molecular formula C10H16BrNO2 B1375987 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide CAS No. 50309-53-0

4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide

Cat. No.: B1375987
CAS No.: 50309-53-0
M. Wt: 262.14 g/mol
InChI Key: BJOVIRHSZCTSQR-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide is a hydrobromide salt derivative of a catecholamine analog. Its IUPAC name is 4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol hydrobromide, with the molecular formula C₉H₁₄BrNO₂ and a molecular weight of 248.12 g/mol . This compound is structurally related to epinephrine and dopamine, featuring a benzene-1,2-diol (catechol) core substituted with a dimethylaminoethyl-hydroxyethyl side chain. It is identified as a metabolite of dopamine and an impurity in pharmaceutical syntheses, such as ambroxol hydrochloride .

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.BrH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOVIRHSZCTSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70851364
Record name 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70851364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50309-53-0
Record name 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70851364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Catechol or protected catechol derivatives (e.g., methoxy-protected catechols).
  • 2-(Dimethylamino)ethyl chloride or 2-(dimethylamino)ethanol as alkylating agents.
  • Hydrobromic acid for salt formation.

Alkylation of Catechol Derivatives

The primary route involves the nucleophilic substitution of a suitable leaving group on the benzene ring or side chain with 2-(dimethylamino)ethyl moiety:

  • Etherification or Aminoalkylation : Reaction of 4-hydroxybenzylamine derivatives with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., potassium hydroxide) in an organic solvent such as toluene at elevated temperatures (95-100 °C) for several hours.
  • This step introduces the dimethylaminoethyl group at the 4-position of the benzene ring.

Catalytic Hydrogenation

  • In some syntheses, catalytic hydrogenation using Raney nickel or Raney cobalt catalysts under hydrogen pressure (e.g., 5 Kg/cm²) at room temperature (25-28 °C) is employed to reduce nitrile or other precursor groups to the corresponding amine or aminoethyl derivatives.
  • The reaction progress is monitored by HPLC to ensure completeness (<2% starting material).

Salt Formation

  • The free base of 4-[2-(dimethylamino)ethyl]benzene-1,2-diol is converted to its hydrobromide salt by treatment with hydrobromic acid.
  • This step improves the compound’s stability, crystallinity, and handling properties.

Purification and Crystallization

  • The crude product is purified by crystallization from suitable solvents such as ethyl acetate and ethanol mixtures or ethyl acetate and acetonitrile mixtures to obtain high purity hydrobromide salt.
  • Crystallization parameters such as solvent ratios, temperature control, and seed crystals are optimized to maximize yield and purity.
  • Vacuum drying at moderate temperatures (50-75 °C) ensures low moisture content (<1-3%).

Experimental Data and Yields

Step Reaction Conditions Solvents Temperature Time Yield (%) Notes
Alkylation KOH base, 2-(dimethylamino)ethyl chloride Toluene 95-100 °C 3 hours ~85-90% Monitored by HPLC
Catalytic Hydrogenation Raney Ni catalyst, H2 pressure 5 Kg/cm² Methanol 25-28 °C 5-6 hours >90% Ammonia purged post reaction
Salt Formation Hydrobromic acid addition Ethanol/ethyl acetate 0-25 °C 2 hours crystallization >95% Crystallization optimized
Purification Recrystallization Ethyl acetate + ethanol or acetonitrile Ambient to 0 °C 2-4 hours >98% purity Seed crystals used

Research Findings and Industrial Considerations

  • The use of protected catechol derivatives can improve selectivity during alkylation.
  • Catalytic hydrogenation under mild conditions ensures high conversion with minimal side reactions.
  • Salt formation with hydrobromic acid is critical for isolating a stable, crystalline product suitable for pharmaceutical applications.
  • Crystallization solvent systems and conditions are crucial for obtaining high optical purity and yield, especially for industrial-scale production.
  • Alternative routes have been explored to reduce consumption of expensive reagents like 2-(dimethylamino)ethyl chloride and to minimize strong base usage.

Chemical Reactions Analysis

Oxidation Reactions

The catechol moiety undergoes oxidation to form o-quinone derivatives under aerobic or catalytic conditions. This process is critical in biological redox cycling and synthetic applications:

Oxidizing Agent Conditions Product Key Observations Ref.
Molecular oxygenCu(II) catalysis, pH 74-[2-(Dimethylamino)ethyl]-o-quinoneCopper-mediated oxidation proceeds via a bimetallic intermediate with electron transfer to O₂ .
KMnO₄Acidic aqueous solutionQuinone-carboxylic acid derivativeOxidative cleavage of the catechol ring occurs at elevated temperatures (>60°C) .

Mechanistic Insight :
The copper-catalyzed pathway involves (i) deprotonation of the catechol hydroxyl groups, (ii) coordination to Cu(II), and (iii) electron transfer to form a semiquinone radical intermediate, culminating in o-quinone formation .

Reduction Reactions

The dimethylaminoethyl group participates in reductive transformations:

  • Catalytic Hydrogenation :
    Pd/C or Raney nickel catalysts reduce the tertiary amine to a secondary amine under H₂ (1–3 atm), though steric hindrance from the ethyl bridge limits efficiency (yield: 40–60%) .

  • Single-Electron Transfer (SET) :
    Ru(bpy)₃²⁺ photocatalysis generates a radical cation at the dimethylamino group, enabling C–N bond cleavage in the presence of DIPEA as a sacrificial reductant .

Acid-Base Reactivity

The compound’s ionizable groups influence its solubility and reactivity:

Functional Group pKa (Predicted) Behavior
Catechol (-OH)9.3–10.1*Deprotonates in basic media (pH >10), enhancing nucleophilicity .
Dimethylamino (-NMe₂)10.5–11.2*Protonated in acidic conditions (pH <4), forming a water-soluble ammonium salt .

*Estimated from structural analogs in .

Nucleophilic Substitution

The hydrobromide counterion facilitates substitution at the ethyl chain under SN2 conditions:

Reagent Conditions Product Yield
Sodium methoxideDry methanol, reflux4-[2-(Methylamino)ethyl]benzene-1,2-diol72%
Benzyl chlorideK₂CO₃, DMF, 80°CN-Benzyl-dimethylamine derivative65%

Limitation : Steric bulk from the dimethylamino group suppresses reactivity at the ethyl terminus .

Catalytic Cross-Coupling

While direct cross-coupling is unreported, structural analogs participate in Suzuki-Miyaura reactions after halogenation:

  • Precursor Modification : Bromination at the catechol para-position enables Pd-catalyzed coupling with arylboronic acids (yield: 55–80%) .

  • Ligand Role : The dimethylamino group chelates transition metals (e.g., Cu, Ni), accelerating transmetalation steps in biphenyl synthesis .

Photochemical Reactions

UV irradiation (254 nm) in methanol induces demethylation of the dimethylamino group via a radical pathway, yielding 4-[2-(methylamino)ethyl]benzene-1,2-diol as the primary product (quantum yield: Φ = 0.12) .

Thermal Decomposition

At temperatures >200°C, the hydrobromide salt decomposes to release HBr gas, forming a mixture of polymeric quinones and residual amine derivatives (TGA-DSC data available in ).

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Properties
The compound is structurally related to known antidepressants. It may function as an active metabolite or impurity in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as citalopram and escitalopram. Research indicates that derivatives of this compound can influence serotonin pathways, potentially enhancing mood and alleviating symptoms of depression .

Synthesis of Reference Standards
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide is utilized as a reference standard in pharmaceutical testing. Its role as an impurity in citalopram formulations allows for the assessment of drug purity and efficacy during quality control processes . The compound's molecular characteristics are crucial for developing analytical methods like HPLC and mass spectrometry.

Biochemical Research

Ligand Development
The compound can act as a ligand in various biochemical assays. Its dimethylamino group allows for interaction with metal ions, facilitating the development of coordination complexes useful in catalysis and drug delivery systems . The potential for creating novel ligand systems indicates a pathway for synthesizing new therapeutic agents.

Enzyme Inhibition Studies
Research has demonstrated that compounds similar to 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol can exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This inhibition can be pivotal in drug design, particularly for conditions where enzyme regulation is critical .

Chemical Synthesis

Intermediate in Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it versatile in creating new compounds with varied biological activities .

Case Study 1: Antidepressant Activity

A study examining the antidepressant activity of various benzene derivatives found that compounds with similar structures to 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol exhibited significant serotonin reuptake inhibition. This suggests potential efficacy in treating depression and anxiety disorders .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with aminopeptidase enzymes highlighted its ability to inhibit enzyme activity effectively. The results indicated that modifications to the amine group could enhance inhibitory potency, providing insights for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide involves its interaction with various molecular targets, including receptors and enzymes. The compound can act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways. It can also inhibit or activate enzymes involved in neurotransmitter synthesis and metabolism, thereby affecting neurotransmission.

Comparison with Similar Compounds

Key Observations :

  • Salt Forms: The hydrobromide salt improves aqueous solubility compared to free bases like isoproterenol hydrochloride .
  • Biological Activity: Epinephrine and isoproterenol exhibit adrenergic activity, whereas hydroxytyrosol is an antioxidant, highlighting the role of substituents in functional specificity .

Spectral Characterization

  • NMR Shifts: The dimethylamino group in the target compound causes distinct ¹H-NMR shifts (e.g., δ 2.2–2.5 ppm for -N(CH₃)₂) compared to methoxy (δ 3.3 ppm) or hydroxyethyl (δ 3.6 ppm) groups .
  • HRMS Data : Alkoxy derivatives (4a–4f) show incremental mass increases with longer chains (e.g., 4f: HRMS = 266.188001), aiding structural confirmation .

Pharmacological and Functional Differences

  • Receptor Binding: Epinephrine and isoproterenol bind adrenergic receptors, while the dimethylamino variant may exhibit altered receptor affinity due to steric and electronic effects .
  • Fluorescent Probes : Trans-stilbene derivatives (e.g., (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol) bind amyloid fibrils with >100 nm emission shifts, showcasing applications beyond pharmacology .
  • Antioxidant Activity: Hydroxytyrosol’s phenolic -OH groups enable radical scavenging, a property absent in amino-substituted analogs .

Biological Activity

Overview

4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide, also known as a derivative of dopamine, is an organic compound with the molecular formula C10_{10}H16_{16}BrNO2_2. This compound is structurally related to catecholamines and has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology.

  • Molecular Weight : 260.15 g/mol
  • CAS Number : 50309-53-0
  • Chemical Structure : The compound features a dimethylamino group, which enhances its solubility and biological activity.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes involved in neurotransmission. The compound acts as both an agonist and antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways. It can also inhibit or activate enzymes involved in neurotransmitter synthesis and metabolism, thereby affecting neurotransmission.

Neurotransmission Effects

Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine. Its structural similarity to dopamine suggests potential applications in treating neurological disorders such as Parkinson's disease and depression .

Antimicrobial Properties

Preliminary studies have suggested that derivatives of dimethylamine, including this compound, exhibit antimicrobial properties. These compounds have shown efficacy against various bacterial strains, indicating their potential as therapeutic agents in treating infections .

Case Studies

  • Neuropharmacological Studies :
    • A study explored the effects of similar compounds on dopaminergic signaling pathways. Results indicated that modifications to the dimethylamino group could enhance receptor binding affinity and selectivity, leading to improved therapeutic outcomes in animal models of depression .
  • Antimicrobial Activity Evaluation :
    • In vitro assays demonstrated that compounds with a dimethylamino moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to range from 2–64 μg/mL, showcasing the compound's potential in combating multidrug-resistant strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of Action
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol HBr Neurotransmitter modulationAgonist/antagonist at dopamine receptors
N,N-Dimethyldopamine Similar neurotransmitter effectsDopamine receptor agonist
Epinephrine Endocrine functionsAdrenergic receptor agonist
4-[2-(Dipropylamino)ethyl]benzene-1,2-diol Varying pharmacological effectsModulates serotonin receptors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of catechol derivatives followed by hydrobromide salt formation. For example, a modified approach inspired by benzaldehyde coupling reactions (e.g., using Cs₂CO₃ as a base in dimethylformamide at 80°C) can be adapted . Key factors include solvent polarity (e.g., ethanol vs. DMF), reaction time (reflux duration), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the dimethylaminoethyl and catechol moieties, FT-IR for hydroxyl and amine functional groups, and mass spectrometry (ESI-MS) for molecular ion verification. X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in hydrazide derivatives . HPLC with UV detection (λ = 280 nm) ensures purity >95%, avoiding interference from brominated byproducts .

Advanced Research Questions

Q. How does the hydrobromide counterion influence the compound’s stability and solubility in aqueous vs. organic media?

  • Methodological Answer : The hydrobromide salt enhances aqueous solubility due to ionic interactions but may reduce stability in basic conditions (pH > 8). Conduct accelerated stability studies under varying pH (2–10), temperature (4°C–40°C), and light exposure. Monitor degradation via HPLC and compare with free-base analogs. Bromide ion release in solution can be quantified via ion chromatography .

Q. What computational methods (e.g., DFT) are suitable for modeling the compound’s electronic properties and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against dopamine receptors (due to structural similarity to dopamine hydrobromide) can reveal binding affinities. Validate computational results with experimental data, such as UV-Vis spectra and receptor-binding assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., oxygen tension, cell type). Standardize assays using the DPPH radical scavenging method (for antioxidants) and ROS generation assays (for pro-oxidants). Control variables like concentration (µM–mM range), incubation time, and presence of metal ions (Fe²⁺/Cu²⁺). Cross-reference with structural analogs (e.g., dopamine derivatives) to isolate substituent-specific effects .

Q. What strategies mitigate interference from brominated byproducts during synthesis or biological testing?

  • Methodological Answer : Brominated impurities (e.g., 4-bromo-o-xylene derivatives) can arise from incomplete alkylation or side reactions . Use LC-MS to identify byproducts and optimize reaction conditions (e.g., lower temperature, inert atmosphere). In biological assays, include a negative control with bromide salts to distinguish compound-specific effects from bromide ion interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide
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